N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide
Overview
Description
“N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide” is a compound that contains an isoxazole ring and a thiophene ring. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Thiophenes are compounds containing at least one thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole and thiophene rings, as well as the oxalamide group. The isoxazole ring can participate in reactions like electrophilic substitution, while the thiophene ring is known to undergo reactions like halogenation and metalation .Mechanism of Action
Target of Action
The primary target of N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thus terminating the signal transmission at cholinergic synapses .
Mode of Action
This compound acts as an inhibitor of AChE . It interacts with the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, prolonging the action of acetylcholine on its receptors .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the action of acetylcholine on muscarinic and nicotinic receptors, which are involved in various physiological functions such as muscle contraction, heart rate, and memory .
Result of Action
The result of the compound’s action is an enhanced cholinergic neurotransmission . This can have various effects depending on the specific physiological system involved. For instance, in the nervous system, it could potentially improve memory and cognitive function .
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-(2-thiophen-3-ylethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-10(11(16)13-9-2-5-17-14-9)12-4-1-8-3-6-18-7-8/h2-3,5-7H,1,4H2,(H,12,15)(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOYSJNWALCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCC2=CSC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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